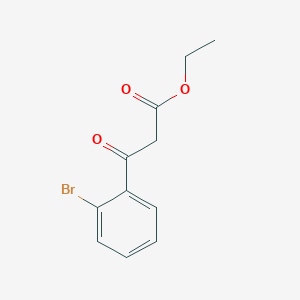

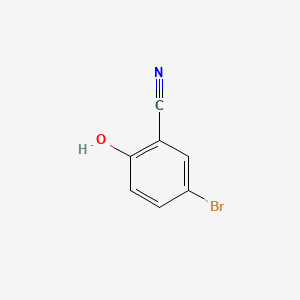

![molecular formula C11H8N2O B1273683 3-苯并[b]呋喃-2-基-1H-吡唑 CAS No. 666728-39-8](/img/structure/B1273683.png)

3-苯并[b]呋喃-2-基-1H-吡唑

描述

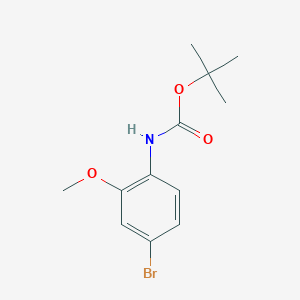

3-benzo[b]furan-2-yl-1H-pyrazole is a chemical compound with the molecular formula C11H8N2O . It has an average mass of 184.194 Da and a monoisotopic mass of 184.063660 Da . This compound is also known as a type of chemical entity .

Synthesis Analysis

The synthesis of 3-benzo[b]furan-2-yl-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A precursor, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was used for the synthesis of a series of novel heterocycles by facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides .Molecular Structure Analysis

The molecular structure of 3-benzo[b]furan-2-yl-1H-pyrazole is characterized by a five-membered ring structure with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole synthesis involves a variety of reactions, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, and in situ oxidation employing bromine .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-benzo[b]furan-2-yl-1H-pyrazole include a density of 1.286g/cm3, a boiling point of 406.2ºC at 760 mmHg, and a flash point of 213.5ºC .科学研究应用

Antifungal Applications

This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL, indicating its potential as an antifungal agent .

Anticancer Applications

The compound’s derivatives have shown promise in cancer treatment by inhibiting receptor tyrosine kinase (TK) signaling pathways, which are often overactive in cancer cells . Additionally, certain derivatives have demonstrated moderate antiproliferative activities and cytotoxic effects toward lung carcinoma .

Herbicidal Activity

Derivatives of this compound have been evaluated for herbicidal activity using the foliar treatment method, suggesting its use in agricultural sciences .

Anti-inflammatory and Analgesic Activities

Indole derivatives of this compound have shown anti-inflammatory and analgesic activities, which could be beneficial in developing new pain management drugs .

Synthesis of Pyrazole Carboxylic Acid Derivatives

The compound serves as a starting material for synthesizing pyrazole carboxylic acid derivatives, which have various biological applications .

Design of Nitrofurantoin Analogues

A series of nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized, highlighting the compound’s role in creating novel antibacterial agents .

Anticancer Drug Research

Benzofuran substituted chalcone compounds, related to this chemical structure, are being explored as potential anticancer drugs due to their significant bioactivity .

作用机制

Target of Action

It is known that compounds containing the indole nucleus, which is structurally similar to the benzofuran nucleus, bind with high affinity to multiple receptors . This suggests that 3-benzo[b]furan-2-yl-1H-pyrazole may also interact with multiple targets.

Mode of Action

Benzofuran derivatives are known to exhibit a wide array of biological activities, suggesting that they interact with their targets in a manner that modulates various biological processes .

Biochemical Pathways

It is known that indole derivatives, which share structural similarities with benzofuran derivatives, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-benzo[b]furan-2-yl-1H-pyrazole may also affect multiple biochemical pathways.

Result of Action

It is known that benzofuran derivatives have shown promising results in various biological and pharmacological applications, suggesting that 3-benzo[b]furan-2-yl-1h-pyrazole may also have significant molecular and cellular effects .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other molecules .

安全和危害

未来方向

Pyrazole derivatives, including 3-benzo[b]furan-2-yl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in these fields .

属性

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACMKKWADJBYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384453 | |

| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-benzo[b]furan-2-yl-1H-pyrazole | |

CAS RN |

666728-39-8 | |

| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)